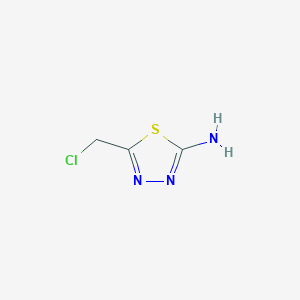

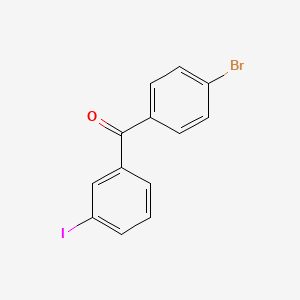

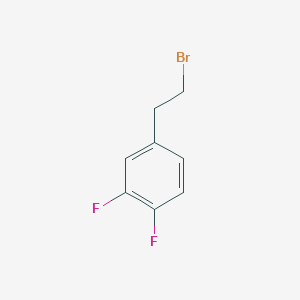

![molecular formula C5H7N5S B1283633 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-52-1](/img/structure/B1283633.png)

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Descripción general

Descripción

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (3-E[1,2,4]T[3,4-b][1,3,4]TDZ-6-A) is an organic compound belonging to the class of triazoles. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and a six-membered ring with a sulfur atom. It is a colorless solid with a high melting point and is soluble in polar organic solvents such as methanol. Due to its unique structure, 3-E[1,2,4]T[3,4-b][1,3,4]TDZ-6-A has been the subject of numerous scientific studies and has a wide range of potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

The compound 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine and its derivatives have been a subject of study for their synthesis and chemical properties. For instance, El-Telbani et al. (2007) reported on the facile synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, noting their potential fungicidal activity. The synthesis involved condensation of 4-amino-4H-1,2,4-triazole-3-thiol with ethyl cyanoacetate and further reactions with various compounds to produce the 6-hetaryl derivatives (El-Telbani, Swellem, & Nawwar, 2007).

Structural Analysis

In-depth structural analyses of such compounds have been performed, offering insights into their potential as biologically active compounds. Gündoğdu et al. (2017) conducted structure determination of two structural analogs, including 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, through synchrotron X-ray powder diffraction data. The study provided detailed information on crystal structures and spectral data, crucial for understanding the compound's potential interactions and activities (Gündoğdu et al., 2017).

Antimicrobial Applications

A significant area of application for these compounds is in the field of antimicrobials. Several studies have synthesized and tested various derivatives for their antimicrobial properties. For instance, Swamy et al. (2006) synthesized two series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and tested their efficacy as antimicrobials in vitro, noting significant inhibition against various strains when compared to standard drugs (Swamy et al., 2006).

Potential in Pharmacological Activities

The compound and its derivatives have also been evaluated for various pharmacological activities. Amir et al. (2008) synthesized 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and evaluated them for anti-inflammatory, analgesic, and antimicrobial activities. Some synthesized compounds showed potent anti-inflammatory activity with minimal ulcerogenic effect and lipid peroxidation, highlighting their potential in pharmacological applications (Amir, Kumar, & Javed, 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit cytotoxic activities , suggesting potential targets could be cellular structures or enzymes involved in cell proliferation.

Mode of Action

Based on the structural similarity to other triazole compounds, it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions .

Biochemical Pathways

Given its potential cytotoxic activity , it may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities , suggesting that this compound may also have potential anticancer effects.

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of chemical compounds .

Análisis Bioquímico

Biochemical Properties

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . Additionally, this compound interacts with protein tyrosine phosphatase 1B, which is involved in regulating insulin signaling and glucose homeostasis . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurological and metabolic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt DNA replication processes, thereby inhibiting the proliferation of bacterial and cancer cells . Furthermore, it has shown potential in modulating inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory effect on acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of key metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution patterns have been studied using various imaging techniques, highlighting its accumulation in specific tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy .

Propiedades

IUPAC Name |

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5S/c1-2-3-7-8-5-10(3)9-4(6)11-5/h2H2,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPPTBCWQNIGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207910 | |

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-52-1 | |

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3176-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

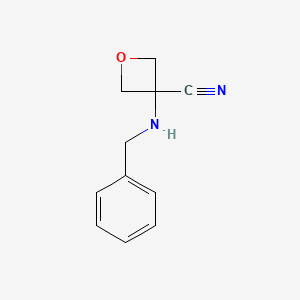

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)